3-(chloromethyl)-N-methylbenzamide
Overview
Description
“3-(chloromethyl)-N-methylbenzamide” is a complex organic compound. Based on its name, it likely contains a benzamide group (a benzene ring attached to a carboxamide group) and a chloromethyl group (a carbon chain with a chlorine atom) .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions with carboxylic acids, amides, or chloromethyl groups .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring (from the benzamide), a carboxamide group, and a chloromethyl group .Scientific Research Applications
Photocatalytic Degradation
- Application: 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a compound similar to 3-(chloromethyl)-N-methylbenzamide, has been used in studies focusing on photocatalytic degradation. It was investigated in aqueous solutions using titanium dioxide-loaded adsorbent supports as photocatalysts, demonstrating enhanced rates of mineralization and reduced concentration of toxic intermediates in solutions (Torimoto et al., 1996).
Chemical Synthesis and Characterization
- Application: The synthesis and characterization of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a structurally related compound, involved various spectroscopic methods. This compound is significant for its N,O-bidentate directing group, suitable for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).
Drug Development Insights
- Application: The search for synthetic opioids, including compounds structurally similar to this compound, has provided insights into drug development. This research aims to identify compounds with favorable side-effect profiles and reduced abuse liability (Elliott, Brandt, & Smith, 2016).
Intramolecular Hydrogen Bonding Study
- Application: Ortho-fluoro- and ortho-chloro-N-methylbenzamides, closely related to this compound, were studied to analyze their conformational behavior. This study helps in understanding how substituents can affect the rigidity and shape of oligomers, which is crucial for the rational design of arylamide foldamers (Galan et al., 2009).
Crystal Structure Analysis
- Application: The crystal structure of compounds such as m-methylbenzamide, similar to this compound, has been analyzed using X-ray methods. Understanding the crystal structure is fundamental in chemical and pharmaceutical research (OriiSeiki et al., 1963).
Novel Syntheses Approaches
- Application: Synthesis methods for compounds like N,N-Diethyl-3-methylbenzamide, related to this compound, are explored for educational purposes in organic chemistry, highlighting various synthesis techniques (Habeck, Diop, & Dickman, 2010).
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of 3-(chloromethyl)-N-methylbenzamide have been studied to some extent . The compound demonstrated a slower onset of action and longer elimination time from the body compared to acetylsalicylic acid (ASA). The pharmacokinetic parameters of this compound obtained were as follows: Tmax= 28.9±1.1 min, Cmax = 0.57±0.02 µg/ml, AUCtotal = 66.3±1.0 µg min/ml, Kel = 0.018±0.002 min-1, and T1/2el = 39.4±3.9 min . These findings suggest that the compound is extensively distributed in deep tissues, which is characteristic of highly lipophilic compounds.
Action Environment
The action environment of this compound can influence its efficacy and stability . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets.
Properties
IUPAC Name |
3-(chloromethyl)-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCLKWDXUSOEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123944-75-2 | |
Record name | 3-(chloromethyl)-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.